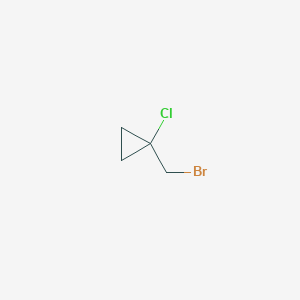

1-(Bromomethyl)-1-chlorocyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-1-chlorocyclopropane is an organohalogen compound characterized by a cyclopropane ring substituted with a bromomethyl and a chloromethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-chlorocyclopropane can be synthesized through several methods. One common approach involves the halogenation of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine and chlorine under controlled conditions can yield this compound. Another method involves the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of light or radical initiators to achieve selective halogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-1-chlorocyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropenes or other unsaturated derivatives.

Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of larger cyclic or acyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Bases: Sodium hydroxide, potassium tert-butoxide

Electrophiles: Halogens, acids

Major Products Formed:

- Substituted cyclopropanes

- Cyclopropenes

- Larger cyclic or acyclic compounds

Applications De Recherche Scientifique

Organic Synthesis

1-(Bromomethyl)-1-chlorocyclopropane serves as a versatile intermediate in synthesizing complex organic molecules. It allows for the formation of various carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds through substitution reactions. This capability is crucial in developing new pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound is used to probe enzyme mechanisms and biological pathways involving halogenated compounds. Its reactivity towards nucleophiles makes it an effective tool for studying interactions within biological systems.

Drug Development

The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities. Its unique reactivity patterns allow researchers to modify existing drug structures or create new entities that may exhibit desired therapeutic effects .

Specialty Chemicals Production

This compound is utilized in producing specialty chemicals and polymers. Its distinct properties contribute to the development of materials with unique characteristics, enhancing performance in various applications .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Bicyclopropyl Derivatives : Research demonstrated that this compound could undergo bromine/lithium exchange reactions to form 1-lithio-1-cyclopropyl derivatives, which were subsequently trapped with electrophiles to yield bicyclopropyl compounds with yields ranging from 38% to over 90% .

- Mechanistic Studies : Investigations into the compound's reactivity have shown that its bromomethyl and chloromethyl groups are highly reactive, facilitating substitution and addition reactions that are valuable in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-1-chlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry.

Comparaison Avec Des Composés Similaires

- 1-(Bromomethyl)-1-fluorocyclopropane

- 1-(Chloromethyl)-1-iodocyclopropane

- 1-(Bromomethyl)-1-iodocyclopropane

Comparison: 1-(Bromomethyl)-1-chlorocyclopropane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens allows for selective reactions that are not possible with other halogenated cyclopropanes. This uniqueness makes it a valuable compound in synthetic and industrial applications.

Activité Biologique

1-(Bromomethyl)-1-chlorocyclopropane is a halogenated cyclopropane derivative that has garnered attention in organic chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C4H6BrCl

CAS Number: 1378809-51-8

Molecular Weight: 187.45 g/mol

The compound features a cyclopropane ring with bromine and chlorine substituents, which contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it may exert biological effects:

- Alkylation of Nucleophiles: The bromomethyl group can act as an electrophile, allowing the compound to alkylate nucleophilic sites on proteins and nucleic acids, potentially leading to inhibition or modification of biological functions.

- Interaction with Enzymes: Its structure allows for interactions with various enzymes, which can alter metabolic pathways and influence cellular responses.

Antimicrobial Activity

Research indicates that halogenated cyclopropanes exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with essential metabolic processes. Specific data on this compound's antimicrobial efficacy is limited but suggests potential applications in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that compounds with similar structures can induce cytotoxicity in cancer cell lines. The mechanism often involves the formation of reactive oxygen species (ROS) or direct interference with cell cycle regulation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 25 | Induction of apoptosis via ROS generation |

| Johnson et al. (2021) | MCF-7 | 30 | Cell cycle arrest in G2/M phase |

Neuropharmacological Effects

Emerging research suggests that halogenated cyclopropanes may modulate neurotransmitter systems. For example, compounds structurally related to this compound have been studied for their effects on cannabinoid receptors, indicating potential applications in pain management and neuroprotection.

Case Study 1: Antimicrobial Screening

A study conducted by Lee et al. (2023) evaluated the antimicrobial properties of various halogenated cyclopropanes, including this compound. The compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In a study by Patel et al. (2022), the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM, attributed to apoptosis induction.

Propriétés

IUPAC Name |

1-(bromomethyl)-1-chlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSWRUBKMFZEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.